molecular formula C16H20N2O4 B578214 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane CAS No. 1363382-32-4

9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane

Cat. No.: B578214
CAS No.: 1363382-32-4
M. Wt: 304.346
InChI Key: KNIRNYHWVIRVTK-UHFFFAOYSA-N
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Description

Key Conformational Features:

  • Ring Puckering Modes :

    • The oxygen atom in the 3-oxa ring adopts a pseudo-axial position to minimize steric clash with the diaza nitrogen atoms.
    • Quantum mechanical calculations on analogous systems predict an energy barrier of ~8–12 kcal/mol for ring inversion.
  • Hydrogen Bonding :

    • The N–H group at position 1 forms a weak intramolecular hydrogen bond with the 2-oxo carbonyl (distance: 2.2–2.5 Å ), stabilizing a chair-like conformation.
  • Substituent Effects :

    • The Cbz group at position 9 introduces steric bulk, restricting rotation about the spiro carbon and favoring a single diastereomeric form in solution.

Experimental Observations:

  • NMR Studies : $$^{1}\text{H}$$ NMR spectra of related spiro[5.5]undecanes show distinct splitting patterns for axial vs. equatorial protons, confirming restricted mobility.
  • X-ray Crystallography : Crystal structures reveal a dihedral angle of 85–90° between the two rings, consistent with orthogonal alignment.

Properties

IUPAC Name

benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14-17-16(8-11-21-14)6-9-18(10-7-16)15(20)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIRNYHWVIRVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCOC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane involves several steps. One common synthetic route includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the reaction . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The spiro[5.5]undecane scaffold is versatile, with variations in heteroatom placement (O/N), substituents, and stereochemistry leading to diverse biological and physicochemical properties. Below is a detailed comparison:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Application Key References
9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane C₁₆H₁₉N₂O₃ Cbz at C9, oxo at C2, 3-oxa bridge Neuroprotective potential (inferred)
2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives Varies (e.g., C₁₃H₂₀O₄) Four oxygen atoms, substituents at C3/C9 Axial chirality studies; flexible structures
1,7-Dioxaspiro[5.5]undecane C₉H₁₆O₂ Two oxygen atoms, methyl/propyl substituents Sex pheromone in Dacus oleae
2-Oxa-spiro[5.5]undecane derivatives C₁₄H₂₅NO₂ Ethoxycarbonyl/hexyl groups Neuroprotective activity (MTT assay)
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane C₁₈H₃₃NO₄ Ethoxycarbonyl at C8, hexyl at C10 Synthetic intermediate; IR spectroscopy
6-(1,9-Diazaspiro[5.5]undecan-9-YL)-9H-PURINE C₁₄H₂₀N₆ Purine moiety at C6 Potential kinase inhibitor

Key Observations

Heteroatom Configuration :

  • The number and position of oxygen/nitrogen atoms critically affect function. For example, 1,7-dioxaspiro[5.5]undecane derivatives act as insect pheromones , while nitrogen-rich variants (e.g., diazaspiro compounds) show promise in CNS drug discovery .
  • The 3-oxa bridge in the target compound may enhance metabolic stability compared to all-carbon analogs.

Stereochemistry :

  • Compounds like (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane exhibit stereochemical purity, impacting biological activity (e.g., pheromone specificity) .
  • Axial chirality in 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives arises from substituent arrangement, influencing conformational dynamics .

Synthetic Routes :

  • The target compound is likely synthesized via carbamate protection (Cbz) of a diazaspiro intermediate, analogous to methods for 2-oxa-spiro[5.5]undecane neuroprotective agents .
  • Spiranes with tetraoxa skeletons are prepared via pentaerythritol-ketone condensations , while diazaspiro compounds often involve cyclization of diamines or lactams .

Biological Activity :

  • Neuroprotective effects are prominent in 2-oxa-spiro[5.5]undecane derivatives (e.g., paecilomycine A analogs) , suggesting the target compound may share similar mechanisms.
  • Pheromone activity in 1,7-dioxaspiro derivatives highlights the scaffold’s versatility in ecological signaling .

Physical and Chemical Properties

Property This compound 1,7-Dioxaspiro[5.5]undecane 2-Oxa-spiro[5.5]undecane Derivatives
Molecular Weight 287.34 g/mol 172.22 g/mol ~250–300 g/mol
Boiling Point Not reported ~200–250°C (estimated) Varies with substituents
Polar Surface Area ~70 Ų (calculated) ~30 Ų ~50–80 Ų
LogP ~2.5 (estimated) 2.8–3.5 1.5–3.0

Biological Activity

9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane, with the CAS number 1363382-32-4, is a complex organic compound that belongs to the class of diazaspiro compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.35 g/mol. The structure features a spirocyclic framework which is significant for its biological interactions.

Structural Representation:

  • IUPAC Name: Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
  • SMILES Notation: O=C1NC2(CCO1)CCN(C(=O)OCC1=CC=CC=C1)CC2

Pharmacological Potential

Research indicates that compounds within the diazaspiro family, including this compound, exhibit a range of biological activities:

  • Pain Management : Studies have highlighted the potential of these compounds as dual ligands for m-opioid receptors, suggesting efficacy in pain relief therapies .
  • Obesity Treatment : The compound shows promise in addressing obesity through mechanisms that may involve modulation of metabolic pathways and appetite regulation .
  • Psychiatric Disorders : There is emerging evidence supporting the role of such compounds in treating various psychotic disorders, potentially through interactions with neurotransmitter systems .
  • Cardiovascular Effects : Some derivatives have been investigated for their cardiovascular benefits, particularly in improving endothelial function and reducing hypertension risk.

Case Studies and Research Findings

Several studies have explored the biological activities of similar diazaspiro compounds:

Study ReferenceFocusFindings
Synthesis and bioactivityDiscusses the synthesis and potential therapeutic applications in obesity and pain management.
Protein crystallographyReports on the optimization of diazaspiro derivatives leading to enhanced potency against specific targets in medicinal chemistry.
Dual receptor activityHighlights the pharmacological activity of new derivatives as effective dual ligands for pain treatment.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications to achieve the desired spirocyclic structure.

General Synthetic Pathway:

  • Formation of Spiro Framework : Initial cyclization reactions to form the spiro structure.
  • Functionalization : Introduction of carbonyl groups and other substituents to enhance biological activity.
  • Purification : Techniques such as recrystallization or chromatography to isolate pure compounds.

Q & A

Q. Critical Parameters :

  • Temperature : Heating at 110°C in phosphoric acid (50%) during cyclization improves ring closure .
  • Catalysts : Ruthenium-based catalysts (e.g., Grubbs II) enhance RCM efficiency but require post-synthesis purification to remove metal residues .
  • Yield Optimization : Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants significantly affect purity and scalability.

How can spectral data (NMR, IR, HRMS) be interpreted to confirm the structure of this compound?

Q. Basic Research Focus

  • ¹H NMR :
    • Spirocyclic protons (e.g., bridgehead CH₂ groups) resonate as multiplets between δ 3.5–4.5 ppm due to restricted rotation .
    • The Cbz group’s benzyl protons appear as a singlet at δ 7.2–7.4 ppm .
  • IR :
    • A strong carbonyl stretch at ~1700 cm⁻¹ confirms the 2-oxo group .
    • Absence of primary amine peaks (N-H stretch ~3300 cm⁻¹) verifies full protection by the Cbz group .
  • HRMS :
    • Exact mass: 304.1526 (C₁₆H₂₀N₂O₄) .

Q. Advanced Validation :

  • Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

What biological targets are associated with this compound, and how can its activity be optimized?

Q. Advanced Research Focus

  • Targets :
    • MmpL3 Inhibition : Demonstrated in structurally related 1-oxa-9-azaspiro[5.5]undecane derivatives, which block mycolic acid transport in Mycobacterium tuberculosis .
    • sEH (Soluble Epoxide Hydrolase) Inhibition : Spirocyclic frameworks show promise in modulating inflammation pathways .

Q. Optimization Strategies :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance target affinity .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with MmpL3 (PDB: 6AJG) and prioritize synthesis of high-scoring analogs .

How do contradictory data on the anticancer activity of related diazaspiro compounds inform research on this compound?

Q. Advanced Research Focus

  • Case Study :
    • : Derivatives of 1,9-diaza-spiro[5.5]undecane show cytotoxic effects (IC₅₀: 5–10 µM) against breast cancer cells.
    • Contradiction : A 2024 study reported no activity (IC₅₀ > 50 µM) in colon cancer models, attributed to differences in substituent positioning .

Q. Resolution Methods :

  • Comparative Assays : Test the compound across standardized cell lines (e.g., NCI-60 panel) under identical conditions.
  • Structural Analysis : Use X-ray crystallography to correlate activity with spiro ring conformation .

What analytical challenges arise in characterizing the degradation products of this compound under acidic/basic conditions?

Q. Advanced Research Focus

  • Degradation Pathways :
    • Acidic Hydrolysis : Cleavage of the oxa ring generates a diketone intermediate, detectable via LC-MS .
    • Basic Conditions : Deprotection of the Cbz group releases benzyl alcohol, identifiable by GC-MS .

Q. Mitigation Strategies :

  • Stability Studies : Use accelerated stability testing (40°C/75% RH) to model degradation kinetics.
  • HPLC Method : Develop a gradient elution protocol (C18 column, 0.1% TFA in water/acetonitrile) to separate degradation products .

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